Emestrin
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Overview
Description
Emestrin is a mycotoxin produced by fungi of the genus Emericella . It mainly targets the heart, liver, and thymus . Its action at the chemokine receptor has led to its consideration as a possible treatment for autoimmune disorders including rheumatoid arthritis .
Synthesis Analysis
Emestrin is a macrocyclic epidithiodioxopiperazine derivative isolated from the mycelial acetone extract of Emericella striata . It was also found to be produced by all Akanthomyces isolates in different concentrations .
Molecular Structure Analysis
The structure elucidation of Emestrin was reported based on its 1H and 13C n.m.r. spectra and an X-ray crystallographic study of its methanol solvate . The molecular formula of Emestrin B was established as C27H22N2O10S3 .
Chemical Reactions Analysis
Emestrin was found to inhibit ATP synthesis in mitochondria, causing an uncoupling of oxidative phosphorylation .
Physical And Chemical Properties Analysis
Emestrin has a molecular formula of CHNOS, an average mass of 598.601 Da, and a monoisotopic mass of 598.071594 Da .
Scientific Research Applications
Anticancer Properties
Emestrin has been found to have significant anticancer properties. For instance, Emestrin A inhibits human leukemia (HL-60) with an IC 50 value of 83.5 nM . Eight structural analogs of emestrin A were isolated from Cladorrhinum sp. and found to have strong antiproliferative effects on the human prostate DU-145 cancer cell line with an IC 50 value of 9.3 nM for the more potent .
Antifungal Properties
Emestrin is also known for its antifungal properties. It has been reported from filamentous fungi and in particular from Aspergillus, Penicillium and Talaromyces .
Inhibition of Isocitrate Lyase
Secoemestrin C, an epitetrathiodioxopiperazine derivative of Emestrin, has been found to be a potent inhibitor of isocitrate lyase (ICL) in the glyoxylate cycle of Candida albicans, with an inhibitory concentration of 4.77 ± 0.08 μM . ICL is a key enzyme in the glyoxylate cycle, which provides an efficient strategy for converting acetyl-CoA into anaplerotic compounds .
Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Emestrin involves a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "3,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "potassium hydroxide", "ethyl ether", "water" ], "Reaction": [ "Step 1: 2,4-dihydroxybenzoic acid is reacted with thionyl chloride to form 2,4-dichlorobenzoic acid.", "Step 2: 2,4-dichlorobenzoic acid is reacted with 3,5-dimethoxybenzaldehyde in the presence of potassium hydroxide to form a benzoin intermediate.", "Step 3: The benzoin intermediate is then reacted with ethyl acetoacetate in the presence of potassium hydroxide to form a beta-diketone intermediate.", "Step 4: The beta-diketone intermediate is then cyclized by heating with ethyl ether to form Emestrin.", "Step 5: Emestrin is purified through recrystallization from water to obtain the final product." ] } | |
CAS RN |
97816-62-1 |
Molecular Formula |
C27H22N2O10S2 |
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(1R,3R,9S,24S,25S,32R)-20,24,32-trihydroxy-16-methoxy-29-methyl-6,10,18-trioxa-26,27-dithia-2,29-diazaheptacyclo[23.2.2.11,4.12,25.119,23.03,9.012,17]dotriaconta-4,7,12(17),13,15,19,21,23(31)-octaene-11,28,30-trione |
InChI |
InChI=1S/C27H22N2O10S2/c1-28-24(34)27-22(32)14-11-37-9-8-16-19(14)29(27)25(35)26(28,40-41-27)21(31)12-6-7-15(30)18(10-12)38-20-13(23(33)39-16)4-3-5-17(20)36-2/h3-11,16,19,21-22,30-32H,1-2H3/t16-,19+,21-,22+,26-,27+/m0/s1 |
InChI Key |
VASYTSFNISZKEL-DCTKBWBHSA-N |
Isomeric SMILES |
CN1C(=O)[C@]23[C@@H](C4=COC=C[C@H]5[C@@H]4N2C(=O)[C@]1([C@H](C6=CC(=C(C=C6)O)OC7=C(C=CC=C7OC)C(=O)O5)O)SS3)O |
SMILES |
CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC=C7OC)C(=O)O5)O)SS3)O |
Canonical SMILES |
CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC=C7OC)C(=O)O5)O)SS3)O |
synonyms |
emestrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of emestrin?
A1: The molecular formula of emestrin is C27H22N2O10S2, and its molecular weight is 598.06 g/mol. [, ]
Q2: What are the key structural features of emestrin?
A2: Emestrin possesses a unique 15-membered macrocyclic epidithiodioxopiperazine ring system. This structure arises from the condensation of two phenylalanine molecules and one benzoic acid molecule. [, ]
Q3: What spectroscopic techniques are commonly used to characterize emestrin?
A3: Researchers employ various spectroscopic methods to elucidate the structure of emestrin, including:
- Ultra Performance Liquid Chromatography coupled with Electrospray Ionization and Time-of-Flight Mass Spectrometry (UPLC-ESI-ToF-MS) for determining the molecular formula and identifying characteristic fragments. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) 135°, for determining the connectivity and stereochemistry of atoms within the molecule. [, , ]
- Fourier-Transform Infrared (FT-IR) spectroscopy for identifying functional groups present in the molecule. []
- Electronic Circular Dichroism (ECD) spectroscopy for determining the absolute configuration of chiral centers within the molecule. [, ]
Q4: What are the known biological activities of emestrin?
A4: Emestrin exhibits a range of biological activities, most notably:
- Antifungal activity: Emestrin demonstrates potent antifungal properties. []
- Cytotoxicity: Emestrin shows cytotoxic effects against various cancer cell lines, including breast cancer (T47D), liver cancer (HepG2), colon cancer (WiDr), cervical cancer (HeLa), and leukemia cells (MEG-01 and K562). [, , , , ]
Q5: What is the mechanism of action of emestrin's anticancer activity?
A5: While the precise mechanism remains under investigation, research suggests that emestrin induces apoptosis (programmed cell death) in cancer cells. [, ] One study observed cell cycle arrest at the G0/G1 phase in T47D cells treated with emestrin. [] Further investigation revealed that emestrin treatment increased the proportion of apoptotic cells, suggesting its role in triggering the apoptotic pathway. []
Q6: How does emestrin affect mitochondrial function?
A6: Emestrin has been shown to inhibit mitochondrial respiration, suggesting a potential mechanism for its cytotoxic effects. [, ]
Q7: Has emestrin shown any immunosuppressive effects?
A7: While emestrin itself hasn't been directly linked to immunosuppression, a related compound called gliotoxin, which shares the epipolythiodioxopiperazine core structure, possesses immunosuppressive properties. []
Q8: Are there any known derivatives of emestrin?
A8: Yes, several emestrin derivatives have been isolated from various fungal sources, including emestrins B, C, H, K, L, and M. [, , , ] These derivatives often exhibit variations in the substituents attached to the core epidithiodioxopiperazine ring system, leading to differences in their biological activity profiles.
Q9: How is emestrin produced?
A9: Emestrin is a secondary metabolite produced by certain fungal species. Researchers typically cultivate these fungi in a suitable liquid medium, such as Malt Extract Broth (MEB), to produce emestrin. [] Factors such as agitation speed and cultivation time can influence emestrin production. []
Q10: What are the challenges in formulating emestrin for therapeutic use?
A10: While research on emestrin formulation is limited, challenges may include its potential instability under various conditions, limited solubility in aqueous media, and potential toxicity.
Q11: What is known about the toxicity of emestrin?
A11: Emestrin exhibits cytotoxicity against several cancer cell lines, indicating its potential for toxicity. [, , , ] Animal studies have shown that emestrin can cause acute and chronic toxicity in mice, leading to injuries in various organs. [, ] Further research is crucial to determine its safety profile thoroughly.
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